An In-depth Technical Guide to the Synthesis and Impurity Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate
An In-depth Technical Guide to the Synthesis and Impurity Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a widely utilized non-phthalate plasticizer. Its application in sensitive products such as medical devices, food packaging, and toys necessitates a thorough understanding of its synthesis and purity.[1][2] This technical guide provides a detailed overview of the primary manufacturing routes for DINCH, focusing on the catalytic hydrogenation of diisononyl phthalate (DINP) and an alternative Diels-Alder reaction pathway. We will explore detailed experimental methodologies, potential impurities, and analytical techniques for their characterization, presenting quantitative data in a structured format for clarity and comparative analysis.
Introduction
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is a colorless, oily liquid that serves as a safer alternative to traditional phthalate plasticizers, which have raised concerns due to their potential endocrine-disrupting properties.[1] The synthesis of high-purity DINCH is critical for its safe application. This guide delves into the chemistry of its production, offering insights for researchers and professionals in quality control and drug development.
Synthesis Pathways
There are two primary synthetic routes for the production of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate:
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Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP) : This is the predominant industrial method for producing DINCH.[1][3]
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Route 2: Diels-Alder Reaction followed by Hydrogenation : An alternative pathway that involves the cycloaddition of diisononyl maleate and 1,3-butadiene, followed by a hydrogenation step.[1][2]
Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP)
This process involves the saturation of the aromatic ring of DINP to a cyclohexane ring in the presence of a catalyst and hydrogen gas.[3]
A representative experimental procedure for the hydrogenation of DINP is as follows:
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Catalyst : Ultra-uniform Ruthenium (Ru) nanoclusters supported on γ-Al2O3 are highly effective.[4][5]
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Reaction Conditions : The reaction is typically carried out at a temperature of 140°C and a hydrogen pressure of 3 MPa.[4][5]
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Procedure :
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The DINP substrate is dissolved in a suitable solvent (e.g., a hydrocarbon solvent).
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The catalyst is added to the solution in a high-pressure reactor.
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The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 3 MPa.
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The mixture is heated to 140°C and stirred vigorously to ensure efficient mass transfer.
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The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.
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Upon completion (typically achieving over 99.5% conversion), the reactor is cooled, and the pressure is released.[6]
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Purification : The crude product is purified through filtration to remove the catalyst, followed by distillation to remove the solvent and any low-boiling impurities.[3]
| Parameter | Value | Reference |
| Conversion of DINP | > 99.5% | [6] |
| Selectivity to DINCH | 100% | [4][5] |
| Reaction Temperature | 140 °C | [4][5] |
| Hydrogen Pressure | 3 MPa | [4][5] |
| Catalyst | Ru/γ-Al2O3 | [4][5] |
Route 2: Diels-Alder Reaction and Subsequent Hydrogenation
This alternative synthesis involves a [4+2] cycloaddition reaction between a dienophile (diisononyl maleate) and a conjugated diene (1,3-butadiene) to form a cyclohexene derivative, which is then hydrogenated.
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Step 1: Diels-Alder Reaction
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Diisononyl maleate (the dienophile) is placed in a reaction vessel.
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1,3-Butadiene (the diene) is introduced, often in a cooled, liquefied form or generated in-situ.
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The reaction can be carried out with or without a solvent. If a solvent is used, a non-polar organic solvent is typical.
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The mixture is heated to initiate the cycloaddition. The reaction is typically exothermic.
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The progress of the reaction is monitored until the starting materials are consumed.
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The resulting product, diisononyl-4-cyclohexene-1,2-dicarboxylate, is isolated.
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Step 2: Hydrogenation
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The diisononyl-4-cyclohexene-1,2-dicarboxylate is dissolved in a suitable solvent.
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A hydrogenation catalyst (e.g., Palladium on carbon) is added.
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The mixture is subjected to hydrogenation under pressure, similar to the final step of Route 1.
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The final product, DINCH, is purified by filtration and distillation.
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Impurities and Quality Control
The purity of DINCH is paramount for its intended applications. Several potential impurities can arise from the synthesis process.
Common Impurities
| Impurity | Origin |
| Unreacted Diisononyl Phthalate (DINP) | Incomplete hydrogenation in Route 1. |
| Diisononyl-cyclohexene-1,2-dicarboxylate | Incomplete hydrogenation in either route.[4][5] |
| Isomers of DINCH (cis and trans) | The hydrogenation process yields a mixture of stereoisomers. Commercial DINCH is typically a 90:10 mixture of cis and trans isomers.[1] |
| Isomers of the Isononyl Group | The starting material, isononyl alcohol, is a mixture of branched isomers. This isomeric complexity is carried through to the final product. |
| 1,2-Cyclohexanedicarboxylate-7-methyloctyl ester | Potential by-product from side reactions during hydrogenation.[4][5] |
| Residual Catalyst | Traces of the hydrogenation catalyst (e.g., Ru, Pd) may remain after filtration. |
| Solvent Residues | Residual solvents from the reaction or purification steps. |
Analytical Methods for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities in DINCH.[7] For non-volatile impurities, such as residual catalyst metals, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed.
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Sample Preparation : A diluted solution of the DINCH sample is prepared in a high-purity organic solvent (e.g., hexane or dichloromethane).
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GC Conditions :
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Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components.
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Injector : Split/splitless injector, typically operated in split mode.
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Oven Program : A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
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MS Conditions :
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Ionization : Electron Ionization (EI) at 70 eV is standard.
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Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.
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Detection : The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for the quantification of known impurities against calibrated standards.
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Conclusion
The synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is predominantly achieved through the robust and high-yielding catalytic hydrogenation of diisononyl phthalate. While a Diels-Alder approach offers an alternative, the hydrogenation route is more established for industrial-scale production. Rigorous quality control, employing analytical techniques such as GC-MS, is essential to ensure the final product is free from significant levels of impurities, including unreacted starting materials, intermediates, and by-products. This ensures the safety and efficacy of DINCH in its diverse and sensitive applications.
References
- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 2. Efficient 1,2-Cyclohexanedicarboxylic Acid Diisononyl for industry [penpet.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diisononyl hexahydrophthalate | C26H48O4 | CID 11524680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. polymersolutions.com [polymersolutions.com]
